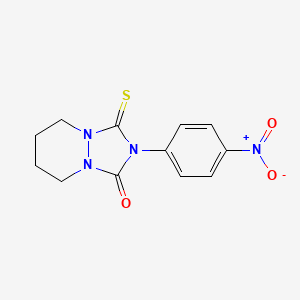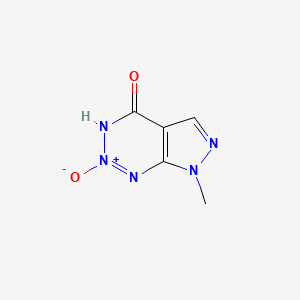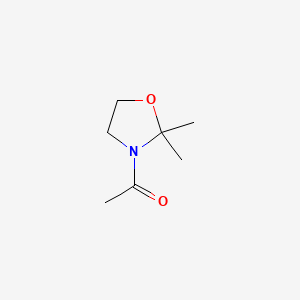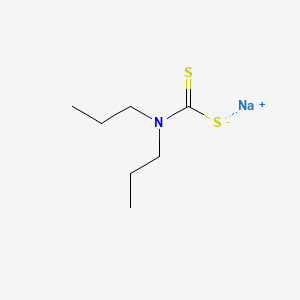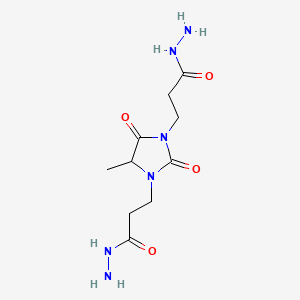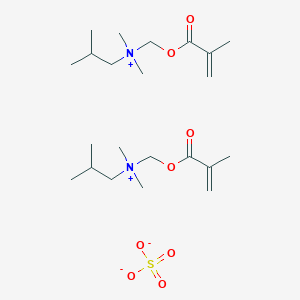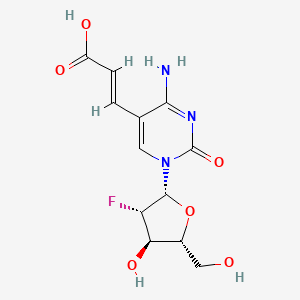
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a carboxyvinyl group, contributes to its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the fluorine atom and the carboxyvinyl group. Common reagents used in these reactions include fluorinating agents and carboxylating agents. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the carboxyvinyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, leading to a range of derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. The carboxyvinyl group can interact with specific enzymes, inhibiting their activity and leading to the compound’s antiviral and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine
- 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
Uniqueness
5(E)-(2-Carboxyvinyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to its specific combination of a fluorine atom and a carboxyvinyl group. This combination enhances its stability and biological activity compared to similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Propiedades
Número CAS |
95740-13-9 |
|---|---|
Fórmula molecular |
C12H14FN3O6 |
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
(E)-3-[4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14FN3O6/c13-8-9(20)6(4-17)22-11(8)16-3-5(1-2-7(18)19)10(14)15-12(16)21/h1-3,6,8-9,11,17,20H,4H2,(H,18,19)(H2,14,15,21)/b2-1+/t6-,8+,9-,11-/m1/s1 |
Clave InChI |
CMGVZNAJRCYKTA-PCGAFSECSA-N |
SMILES isomérico |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)N)/C=C/C(=O)O |
SMILES canónico |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



